5-Fluoro-6-methylpyridin-2(1H)-one
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Overview
Description
5-Fluoro-6-methylpyridin-2(1H)-one: is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position on the pyridine ring, along with a keto group at the 2nd position. This compound is known for its versatile chemical properties and has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Fluoro-6-methylpyridin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-fluoro-6-methylpyridine.
Lithiation: The starting material is treated with n-butyllithium in tetrahydrofuran (THF) at -78°C under an inert atmosphere to form the corresponding lithium intermediate.
Boronation: The lithium intermediate is then reacted with triisopropyl borate in THF at -78°C to yield the boronic acid intermediate.
Oxidation: The boronic acid intermediate is oxidized to form this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
5-Fluoro-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: N-oxides of this compound.
Reduction Products: 5-Fluoro-6-methylpyridin-2-ol.
Substitution Products: Various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
5-Fluoro-6-methylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. The keto group at the 2nd position plays a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 5-Fluoro-6-methylpyridin-2-amine
- 2-Amino-5-fluoro-6-methylpyridine
Comparison:
- 5-Fluoro-6-methylpyridin-2(1H)-one has a keto group at the 2nd position, which imparts unique reactivity compared to its amine counterparts.
- The presence of the fluorine atom in all these compounds enhances their chemical stability and biological activity.
- The methyl group at the 6th position contributes to the steric and electronic properties, influencing the compound’s overall behavior .
Properties
IUPAC Name |
5-fluoro-6-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSRMTCBVLMVFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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